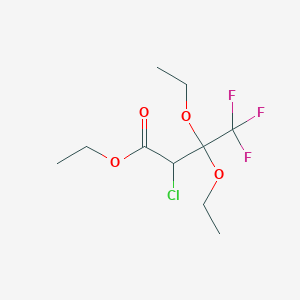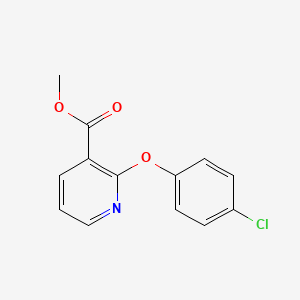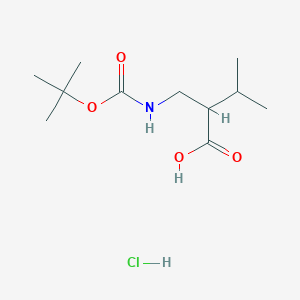
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester, 95% (2-Cl-DTEFBE 95%) is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in a variety of scientific research fields. This compound is a colorless liquid with a melting point of -87°C and a boiling point of 97°C. It is soluble in water, methanol, and ethanol, and is insoluble in ether and petroleum ether. 2-Cl-DTEFBE 95% has a high boiling point and is relatively stable, making it an ideal compound for research applications.
Aplicaciones Científicas De Investigación
2-Cl-DTEFBE 95% has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a reagent in the preparation of other organic compounds, and as a solvent for a variety of reactions. It has also been used in the study of enzyme-catalyzed reactions and the development of new drugs. Additionally, 2-Cl-DTEFBE 95% has been used in the preparation of synthetic polymers and in the synthesis of nanomaterials.
Mecanismo De Acción
2-Cl-DTEFBE 95% acts as a catalyst in organic synthesis reactions by facilitating the transfer of electrons between molecules. It is also believed to be involved in the formation of new bonds between molecules, as well as the rearrangement of existing bonds. Additionally, 2-Cl-DTEFBE 95% is thought to be involved in the formation of complexes between molecules and may also be involved in the formation of new molecules.
Biochemical and Physiological Effects
2-Cl-DTEFBE 95% is not known to have any direct biochemical or physiological effects on humans or other organisms. However, due to its role as a catalyst in organic synthesis, it may have indirect effects on biochemical and physiological processes. For example, it may be involved in the synthesis of new drugs or other compounds that could have direct effects on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cl-DTEFBE 95% has several advantages for laboratory experiments. It is relatively stable, has a high boiling point, and is soluble in water, methanol, and ethanol. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. It is not soluble in ether or petroleum ether, and its use as a catalyst in organic synthesis reactions may be limited due to its low solubility in some solvents.
Direcciones Futuras
The potential applications of 2-Cl-DTEFBE 95% are vast, and there are numerous directions for future research. For example, further research could be done to study the mechanism of action of this compound and its role in the formation of new molecules. Additionally, research could be done to explore the potential applications of this compound in the synthesis of new drugs or other compounds with potential therapeutic effects. Additionally, further research could be done to explore the potential uses of this compound as a catalyst in organic synthesis reactions and the development of new polymers. Finally, research could be done to explore the potential uses of this compound as a solvent for a variety of reactions.
Métodos De Síntesis
The synthesis of 2-Cl-DTEFBE 95% is usually achieved through a two-step process. The first step involves the reaction of 2-chloro-3,3-diethoxy-4,4,4-trifluorobutanoic acid (2-Cl-DTEFBA) and ethyl bromide to form 2-chloro-3,3-diethoxy-4,4,4-trifluorobutanoic acid ethyl ester (2-Cl-DTEFBE). The second step involves the reduction of the ester group by sodium borohydride to produce 2-Cl-DTEFBE 95%.
Propiedades
IUPAC Name |
ethyl 2-chloro-3,3-diethoxy-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClF3O4/c1-4-16-8(15)7(11)9(17-5-2,18-6-3)10(12,13)14/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCHVSDQYQZDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(F)(F)F)(OCC)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,3-diethoxy-4,4,4-trifluoro-butanoic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydrobenzo[b]furan-5-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6360124.png)










